molecular formula C12H11BrN4S B13357780 6-(3-Bromo-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Bromo-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B13357780
Molekulargewicht: 323.21 g/mol
InChI-Schlüssel: BHEFAHWVMSLESW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3-Bromo-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by a bromo-methylphenyl substituent at position 6 and an ethyl group at position 2. Triazolothiadiazoles are heterocyclic compounds with a fused triazole-thiadiazole core, known for diverse pharmacological activities, including anticonvulsant, anticancer, and antimicrobial effects . The bromo and methyl groups on the phenyl ring and the ethyl substituent on the triazole moiety influence steric, electronic, and solubility properties, which are critical for biological interactions and stability.

Eigenschaften

Molekularformel

C12H11BrN4S

Molekulargewicht

323.21 g/mol

IUPAC-Name

6-(3-bromo-4-methylphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H11BrN4S/c1-3-10-14-15-12-17(10)16-11(18-12)8-5-4-7(2)9(13)6-8/h4-6H,3H2,1-2H3

InChI-Schlüssel

BHEFAHWVMSLESW-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)Br

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

6-(3-Bromo-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of triazolothiadiazoles are highly dependent on substituent patterns. Below is a comparative analysis of key derivatives:

Compound Position 3 Substituent Position 6 Substituent Key Properties
6-(3-Bromo-4-methylphenyl)-3-ethyl (Target) Ethyl 3-Bromo-4-methylphenyl Enhanced lipophilicity; bromo and methyl groups may improve receptor binding .
3-(Triazolo[4,3-c]quinazolin-3-yl)-6-(3-bromophenyl) (Compound 13, ) Triazoloquinazolinyl 3-Bromophenyl Higher melting point (131–132°C); rigid fused ring may reduce solubility .
6-(1-Adamantyl)-3-(3-methylphenyl) (Compound 5b, ) 3-Methylphenyl 1-Adamantyl Bulky adamantyl group increases steric hindrance; potential for CNS activity .
6-(4-Bromophenyl)-3-methyl () Methyl 4-Bromophenyl Para-bromo substitution may alter electronic effects vs. meta-substituted target .
6-(2-Chlorophenyl)-3-naphthoxymethyl (Compound 3b, ) Naphthoxymethyl 2-Chlorophenyl Chlorine and naphthoxy groups enhance anti-inflammatory activity .

Physicochemical Properties

  • Melting Points: Vary widely with substituents. For example: Compound 14 (thione derivative): 259–260°C Compound 3b (naphthoxymethyl): Not reported, but likely lower due to flexible substituents . The target compound’s ethyl and bromo-methyl groups may result in a moderate melting point (~150–200°C), balancing stability and solubility.
  • Synthetic Methods : The target compound may be synthesized via conventional reflux (similar to ) or microwave-assisted methods, which improve yield and reduce reaction time .

Structure-Activity Relationships (SAR)

  • Position 6 : Bromine at the meta position (vs. para in ) may optimize steric interactions with target enzymes. The methyl group in 3-bromo-4-methylphenyl could enhance hydrophobic binding .

Biologische Aktivität

The compound 6-(3-bromo-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole represents a significant class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C12H12BrN5S
  • Molecular Weight : 327.22 g/mol
  • CAS Number : 898776-86-8

Antimicrobial Activity

  • Mechanism of Action : The compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the thiadiazole ring enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.
  • Case Studies :
    • A study demonstrated that derivatives of 1,3,4-thiadiazole showed potent activity against Candida albicans and Escherichia coli, with inhibition zones significantly larger than those of conventional antibiotics .
    • Another investigation highlighted the effectiveness of triazole-thiadiazole derivatives in inhibiting biofilm formation in Klebsiella pneumoniae, showcasing their potential in treating antibiotic-resistant infections .

Anticancer Activity

  • In Vitro Studies : Research indicates that triazolo-thiadiazole compounds have shown promising anticancer activity against various cancer cell lines. For instance:
    • Compounds similar to 6-(3-bromo-4-methylphenyl)-3-ethyl showed cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the micromolar range .
    • Structure-activity relationship (SAR) studies suggest that modifications to the phenyl group can enhance anticancer efficacy by increasing lipophilicity and improving cellular uptake .

Anti-inflammatory Activity

  • Mechanism : The compound has been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
  • Research Findings : In animal models, administration of thiadiazole derivatives resulted in reduced paw edema in carrageenan-induced inflammation tests, indicating their potential as anti-inflammatory agents .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 6-(3-bromo-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been evaluated using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis:

  • Absorption : High predicted absorption rates due to favorable lipophilicity.
  • Toxicity : Preliminary studies indicate low toxicity levels in vitro; however, further in vivo studies are required to confirm safety profiles .

Q & A

Advanced Research Question

  • Flow Chemistry : Continuous flow reactors reduce reaction time (2 hours vs. 8 hours batch) and improve yield consistency (±2%) .
  • Green Solvents : Switch to cyclopentyl methyl ether (CPME) for safer large-scale processing .
  • In-line Analytics : PAT tools (e.g., FTIR probes) monitor intermediate formation in real time .

How does the compound’s stability under physiological conditions impact drug development?

Advanced Research Question

  • pH Stability : Incubate in simulated gastric fluid (pH 2.0) and PBS (pH 7.4); HPLC tracks degradation (t₁/₂ >6 hours at pH 7.4) .
  • Thermal Stability : DSC shows decomposition onset at 215°C, suitable for standard storage .
  • Light Sensitivity : Protect from UV exposure to prevent bromine dissociation (≥90% integrity after 7 days in dark) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.